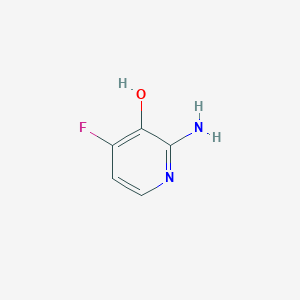

2-Amino-4-fluoropyridin-3-ol

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis and Life Sciences

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In the context of pyridine rings, fluorination is a key strategy employed in drug discovery and development. rsc.org Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, impact metabolic stability, and enhance binding affinity to biological targets. smolecule.com

Fluorinated pyridines are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. researchgate.netuni-muenster.de The introduction of a fluorine atom can lead to compounds with improved efficacy and pharmacokinetic profiles. rsc.org For instance, fluorinated pyridine moieties are found in numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. rsc.org The development of efficient methods for the site-selective fluorination of pyridines remains an active area of research, with techniques like C-H fluorination using reagents such as silver(II) fluoride (B91410) (AgF2) and Rh(III)-catalyzed C-H functionalization being explored. orgsyn.orgacs.org

Strategic Importance of Aminopyridinol Architectures

The aminopyridinol scaffold, characterized by the presence of both an amino and a hydroxyl group on a pyridine ring, is a "privileged structure" in medicinal chemistry. frontiersin.org These architectures can serve as versatile synthons for creating libraries of compounds with diverse biological activities. The amino group provides a site for further functionalization, allowing for the introduction of various substituents to modulate a molecule's properties. nih.gov

Aminopyridinol derivatives have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors. nih.gov The ability of the amino and hydroxyl groups to participate in hydrogen bonding interactions is crucial for their binding to biological macromolecules. The N-aryl-5-aminopyrazole scaffold, a related architecture, is a recurrent motif in the development of kinase inhibitors, demonstrating the power of these structural motifs in drug design. nih.govresearchgate.net

Research Trajectories of 2-Amino-4-fluoropyridin-3-ol and its Close Structural Analogs

Research involving this compound and its analogs primarily focuses on their utility as synthetic intermediates. The unique substitution pattern of these molecules makes them valuable for creating more complex chemical entities. For example, a structural analog, 2-Amino-5-bromo-4-fluoropyridin-3-ol, is used in the synthesis of kinase inhibitors and antimicrobial agents.

The synthesis of these compounds can be achieved through various routes, often involving multi-step processes. For instance, the synthesis of 2-amino-4-fluoropyridine (B1287999), a related compound, can be accomplished by reacting 2-aminopyridine (B139424) with a fluorinating agent or through a multi-step synthesis starting from 2-pyridine carboxylic acid. chemicalbook.comgoogle.com A method for synthesizing a 2-amino-4-fluoropyridine-C-nucleoside has also been developed, highlighting its potential application in the study of DNA-protein interactions. nih.gov

The table below provides a summary of the chemical properties of this compound.

| Property | Value |

| CAS Number | 1003710-90-4 |

| Molecular Formula | C5H5FN2O |

| Molecular Weight | 128.11 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=C(N=C1)N)O)F |

| InChI Key | MHTIHGYFWBQASQ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIHGYFWBQASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613863 | |

| Record name | 2-Amino-4-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-90-4 | |

| Record name | 2-Amino-4-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Fluoropyridin 3 Ol and Its Analogs

Reactivity Profile of Pyridinol, Amino, and Fluoro Functional Groups

The reactivity of the 2-amino-4-fluoropyridin-3-ol scaffold is a composite of the individual characteristics of its functional groups. The pyridine (B92270) ring itself is electron-deficient, which affects its susceptibility to nucleophilic and electrophilic attack. The substituents—amino, hydroxyl, and fluoro—further modulate this reactivity.

Pyridinol Group : The hydroxyl group at the C3 position is an electron-donating group, which can increase the electron density of the pyridine ring. It can exist in tautomeric equilibrium with its keto form. The hydroxyl group's acidity allows it to act as a proton donor, and its oxygen atom can act as a nucleophile or a hydrogen bond acceptor. researchgate.net In the crystal structure of the parent compound, 2-aminopyridin-3-ol, the hydroxyl group is noted to form a hydrogen bond with the ring nitrogen. nih.gov

Amino Group : The amino group at the C2 position is a strong electron-donating group, which significantly enhances the nucleophilicity of the pyridine ring. This group can be readily protonated, acylated, or alkylated. Its presence makes the molecule susceptible to oxidation and a valuable precursor for creating fused heterocyclic systems. researchgate.net

The combined electronic effects of these groups create a complex reactivity pattern. The electron-donating amino and hydroxyl groups activate the ring towards electrophilic substitution, while the electron-withdrawing fluorine atom deactivates it but provides a site for nucleophilic attack. The precise outcome of a reaction often depends on the specific reagents and conditions used.

Table 1: Electronic Effects of Functional Groups on the Pyridine Ring

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | C2 | Strong Electron-Donating | Activates ring towards electrophilic attack; enhances nucleophilicity. acs.org |

| Hydroxyl (-OH) | C3 | Electron-Donating | Activates ring; participates in hydrogen bonding; can act as a nucleophile. nih.gov |

| Fluoro (-F) | C4 | Strong Electron-Withdrawing | Deactivates ring towards electrophilic attack; activates for nucleophilic attack at C4. nih.gov |

Derivatization Strategies and Synthetic Utility

The functional groups of this compound and its analogs serve as handles for a variety of derivatization reactions, making them useful building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Common derivatization strategies include:

Reactions at the Amino Group : The amino group is a primary site for modification. It can undergo acylation with acid chlorides or anhydrides, alkylation, and can be used in coupling reactions to form more complex structures. google.com For instance, 2-aminopyridines are common starting materials for the synthesis of imidazo[1,2-a]pyridines through condensation with α-haloketones or similar reagents. nih.govorganic-chemistry.org

Reactions at the Hydroxyl Group : The hydroxyl group can be O-alkylated or O-acylated. It can also be converted to other functional groups. For example, in related pyridinol systems, the hydroxyl group can be transformed into a leaving group to facilitate substitution reactions.

Substitution of the Fluoro Group : The fluorine atom, being on an electron-poor pyridine ring, can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of a wide range of other functional groups at the C4 position. rsc.org

C-H Functionalization : The presence of activating and directing groups can enable C-H functionalization at the remaining unsubstituted positions of the pyridine ring, allowing for the introduction of aryl or alkyl groups through metal-catalyzed cross-coupling reactions. nih.gov

These derivatization strategies make aminopyridinols versatile intermediates. For example, they are used in the synthesis of compounds with potential biological activities, such as kinase inhibitors or antioxidant agents. nih.govkyobobook.co.kr

Intramolecular Cyclization and Annulation Reactions to Fused Heterocycles

The arrangement of the amino and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions. An annulation reaction is a process where a new ring is constructed onto a molecule. wikipedia.orglibretexts.org

Formation of Imidazo[1,2-a]pyridines : A common transformation for 2-aminopyridine (B139424) derivatives is their reaction with α-halocarbonyl compounds, which proceeds via an initial N-alkylation of the ring nitrogen followed by an intramolecular condensation with the exocyclic amino group to form the five-membered imidazole (B134444) ring. The hydroxyl and fluoro substituents would remain on the pyridine portion of the newly formed bicyclic system. nih.govorganic-chemistry.org

Synthesis of Oxazolo[4,5-b]pyridines : The adjacent amino and hydroxyl groups can react with reagents like cyanogen (B1215507) bromide or phosgene (B1210022) derivatives to form a fused oxazole (B20620) ring. For example, 2-amino-3-hydroxypyridinol has been shown to react with cyanogen bromide to form a 2-aminooxazolo[4,5-b]pyridine derivative in nearly quantitative yield. mdpi.com

Other Fused Systems : Depending on the reagent used, a variety of other fused systems can be accessed. Reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused six-membered rings. These annulation strategies are powerful tools for building molecular complexity. nih.gov For instance, the reaction of 2-aminopyridin-3-ol with ethyl bromopyruvate leads to the formation of an 8-hydroxyimidazo[1,2-a]pyridine derivative. researchgate.net

Oxidation Reactions and Dimerization Pathways of Hydroxylated Aminopyridines

Hydroxylated aminopyridines, like this compound, are susceptible to oxidation. The electron-rich nature imparted by the amino and hydroxyl groups makes them prone to react with oxidizing agents. These reactions can lead to a variety of products, including dimers.

The oxidation can be mediated by chemical oxidants or enzymatic systems. acs.orgresearchgate.net For example, whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various aminopyridines. researchgate.net In some cases, the initial oxidation of an aminopyridinol can be followed by spontaneous dimerization. researchgate.net

The mechanism of oxidation often involves the formation of radical intermediates or quinone-imine type species. These highly reactive intermediates can then couple with each other to form dimeric structures. Aminopyridinol-based compounds have been studied for their antioxidant properties, which are related to their ability to scavenge radicals. nih.govru.nl However, this same reactivity can lead to dimerization, which in some contexts, such as drug development, can be an undesirable pathway. nih.gov

Investigations into Chemo-, Regio-, and Stereoselective Transformations

Achieving selectivity in the transformation of a multifunctional molecule like this compound is a key challenge in its synthetic application.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. For example, it might be desirable to acylate the more nucleophilic amino group without affecting the hydroxyl group or the pyridine nitrogen. This can often be achieved by careful choice of reagents and reaction conditions, such as pH control. researchgate.net

Regioselectivity : This involves controlling the position at which a reaction occurs. For instance, in electrophilic aromatic substitution, the substitution pattern will be directed by the combined electronic effects of the existing substituents. In nucleophilic aromatic substitution, the fluorine at C4 is the most likely site of attack. rsc.org Modern synthetic methods, including metal-catalyzed cross-couplings, offer powerful tools for achieving high regioselectivity in the functionalization of polysubstituted pyridines. nih.govorganic-chemistry.orgresearchgate.net

Stereoselectivity : If a reaction creates a new chiral center, controlling the stereochemical outcome is crucial. For example, if the pyridine ring were to be reduced to a piperidine, the substituents could exist in different spatial arrangements. While not directly applicable to the aromatic starting material, any transformation that creates stereocenters, such as addition to a derivatized side chain, would require consideration of stereoselectivity. mdpi.com

Developing selective transformations is essential for the efficient synthesis of complex molecules derived from the this compound scaffold. Research in this area focuses on using specific catalysts and directing groups to control the outcome of reactions with high precision. acs.orgscg.ch

Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 Amino 4 Fluoropyridin 3 Ol Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups and probing the molecular structure of a compound. surfacesciencewestern.com The analysis of FT-IR and FT-Raman spectra for 2-Amino-4-fluoropyridin-3-ol derivatives allows for the assignment of fundamental vibrational modes. nih.gov

In primary aromatic amines, the N-H stretching vibrations are characteristic, typically appearing in the 3500–3300 cm⁻¹ region. core.ac.uk For aminopyridine derivatives, these are often observed as distinct asymmetric and symmetric stretching bands. core.ac.uk The O-H stretching vibration of the hydroxyl group is expected in the range of 3600–3200 cm⁻¹, with its exact position and broadness being influenced by the extent of hydrogen bonding in the solid state. whiterose.ac.uk

The pyridine (B92270) ring itself gives rise to a series of characteristic stretching vibrations for C=C and C=N bonds, which are typically found in the 1650–1400 cm⁻¹ region. core.ac.ukresearchgate.net The presence of the fluorine substituent introduces a C-F stretching vibration, which is expected to produce a strong absorption band in the 1300–1000 cm⁻¹ range due to its high electronegativity and the mass effect. The scissoring and wagging modes of the –NH₂ group provide further identifiable bands at lower wavenumbers. core.ac.uk A comparative analysis of FT-IR and FT-Raman spectra is crucial, as some modes may be more active in one technique than the other, providing complementary information. surfacesciencewestern.com

Table 1: Characteristic Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Asymmetric Stretch | 3550 - 3450 | FT-IR, FT-Raman |

| N-H Symmetric Stretch | 3450 - 3350 | FT-IR, FT-Raman |

| O-H Stretch | 3600 - 3200 | FT-IR |

| C=C / C=N Ring Stretch | 1640 - 1550 | FT-IR, FT-Raman |

| –NH₂ Scissoring | 1630 - 1600 | FT-IR |

| C-F Stretch | 1300 - 1000 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. nih.gov

In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. The electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom significantly influence the precise chemical shifts. The protons of the amino group (–NH₂) and the hydroxyl group (–OH) are expected to appear as broad singlets that are exchangeable with D₂O. researchgate.net

The ¹³C NMR spectrum is particularly informative. The carbon atoms directly bonded to the electronegative fluorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller couplings will be observed for carbons at two (²JCF) and three (³JCF) bonds away, which is a definitive feature for fluorinated organic compounds.

Saturation Transfer Difference (STD) and Diffusion Ordered Spectroscopy (DOSY) NMR experiments can be employed to study binding interactions with larger biomolecules, providing insight into which protons of the molecule are in closest proximity to a receptor. researchgate.netresearchgate.net

Table 2: Predicted NMR Data for this compound

| Nucleus | Type of Signal | Predicted Chemical Shift (δ) Range (ppm) | Key Couplings |

|---|---|---|---|

| ¹H | Aromatic CH | 6.0 - 8.5 | H-H, H-F couplings |

| ¹H | -NH₂ | Variable, broad | --- |

| ¹H | -OH | Variable, broad | --- |

| ¹³C | C-F | 150 - 170 | Large ¹JCF |

| ¹³C | C-O | 145 - 160 | C-F couplings |

| ¹³C | C-N | 140 - 155 | C-F couplings |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. nih.gov When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. chemguide.co.uk

For this compound (C₅H₅FN₂O), the exact molecular weight is 128.0386 u. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The mass spectrum will show a prominent molecular ion peak at an m/z corresponding to this mass.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. libretexts.org Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules. gbiosciences.com For this compound, characteristic fragmentation could involve the loss of a hydrogen cyanide molecule (HCN, 27 u), carbon monoxide (CO, 28 u) from the hydroxylated ring, or a hydrofluoric acid molecule (HF, 20 u). The stability of the pyridine ring means that it will often remain intact in many of the observed fragments. libretexts.org

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | m/z of Fragment |

|---|---|---|

| [M]⁺ | --- | 128 |

| [M - NH₂]⁺ | •NH₂ | 112 |

| [M - CO]⁺ | CO | 100 |

| [M - HCN]⁺ | HCN | 101 |

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions. ub.edu

X-ray diffraction studies on related aminopyridine derivatives reveal that the pyridine ring is essentially planar. aalto.fi For this compound, analysis would confirm the planarity of the heterocyclic ring and determine the precise bond lengths and angles. The C-F, C-O, and C-N bond lengths will reflect the electronic influence of the substituents. For instance, the C-F bond is expected to be short due to the high electronegativity of fluorine, while the C-O and C-N bonds may show some double-bond character due to resonance with the aromatic ring. Torsion angles would describe the orientation of the amino and hydroxyl groups relative to the plane of the pyridine ring.

The presence of both hydrogen bond donors (the amino –NH₂ and hydroxyl –OH groups) and acceptors (the ring nitrogen, the hydroxyl oxygen, and the fluorine atom) allows for the formation of extensive and robust hydrogen bonding networks. wikipedia.org These interactions are the primary drivers of the supramolecular assembly in the crystal. mdpi.com

One can expect to observe strong N–H···O, O–H···N, or N–H···N hydrogen bonds forming dimers, chains, or sheets. nih.govmdpi.com For example, molecules could link into chains via O–H···N interactions between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule. These chains could then be cross-linked into two-dimensional sheets or three-dimensional networks by N–H···O hydrogen bonds involving the amino groups. mdpi.com The specific geometry and connectivity of this network define the supramolecular structure and are critical to the material's physical properties. nih.gov

Table 4: Potential Hydrogen Bonding Motifs in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Resulting Motif |

|---|---|---|---|

| O-H | Pyridine N | Strong H-bond | Chains, Dimers |

| N-H | Hydroxyl O | Strong H-bond | Cross-linking, Sheets |

| N-H | Pyridine N | Strong H-bond | Dimers, Chains |

| N-H | Fluorine F | Weaker H-bond | Network stabilization |

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. rasayanjournal.co.inacs.org This method provides a detailed understanding of how molecules are arranged and the nature of the forces that stabilize the crystal packing. rasayanjournal.co.in By mapping the electron distribution of a molecule within its crystalline environment, the Hirshfeld surface allows for a comprehensive assessment of all close intermolecular contacts.

The analysis involves generating a surface around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. nih.gov Various properties can then be mapped onto this surface to highlight specific aspects of the intermolecular interactions. A key property is the normalized contact distance (d_norm), which is based on the distance from any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. The d_norm surface is typically colored to identify different types of contacts: red for shorter contacts (potential hydrogen bonds), white for contacts around the van der Waals separation, and blue for longer contacts. nih.govnih.gov

In the crystallographic analysis of this compound and its derivatives, Hirshfeld surface analysis reveals the significant role of hydrogen bonding and other weak interactions in dictating the supramolecular architecture. The presence of the amino (-NH2), hydroxyl (-OH), and fluoro (-F) groups provides multiple sites for hydrogen bond donors and acceptors, leading to a complex network of interactions.

A detailed breakdown of these intermolecular contacts can be visualized and quantified using 2D fingerprint plots, which are histograms of d_i versus d_e. rasayanjournal.co.innih.gov These plots provide a percentage contribution of each type of contact to the total Hirshfeld surface area, offering a quantitative measure of their importance in the crystal packing.

For a hypothetical derivative, 2-Amino-5-bromo-4-fluoropyridin-3-ol, the Hirshfeld surface analysis would be expected to show a variety of intermolecular contacts. The prominent interactions would likely involve the amino and hydroxyl groups forming strong hydrogen bonds. The fluorine atom can also participate in weaker C–H···F interactions, which play a crucial role in the stabilization of the crystal packing of fluoro-functionalized organic compounds. acs.org

A quantitative summary of the intermolecular contacts for a representative this compound derivative, as derived from its 2D fingerprint plot, is presented in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.5 |

| O···H/H···O | 25.8 |

| F···H/H···F | 15.2 |

| C···H/H···C | 8.5 |

| N···H/H···N | 5.1 |

| C···C | 1.8 |

| Other | 1.1 |

The data indicates that H···H contacts are the most abundant, which is common for organic molecules. researchgate.netnih.gov The significant contribution from O···H/H···O and F···H/H···F contacts underscores the importance of hydrogen bonding and fluorine interactions in the crystal packing of this class of compounds. The N···H/H···N contacts further confirm the role of the amino group in forming intermolecular hydrogen bonds. analis.com.my

The d_norm surface for a molecule of this compound would likely show distinct red spots corresponding to the N–H···O and O–H···N hydrogen bonds, which are primary interactions stabilizing the structure. Weaker C–H···F interactions would also be visible as lighter red or white areas on the surface.

Computational Chemistry and Theoretical Investigations into 2 Amino 4 Fluoropyridin 3 Ol Systems

Density Functional Theory (DFT) for Electronic Structure Elucidation

No published studies were found that specifically apply Density Functional Theory to elucidate the electronic structure of 2-Amino-4-fluoropyridin-3-ol.

Optimized Molecular Geometries and Vibrational Frequency Calculations

There are no available data on the optimized molecular geometries or the calculated vibrational frequencies for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) maps, which are crucial for understanding the reactive sites of a molecule, have not been generated and published for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

A Natural Bond Orbital (NBO) analysis to investigate charge delocalization and intramolecular interactions within this compound has not been documented.

Quantum Chemical Descriptors and Reactivity Indices

Electronegativity, Chemical Potential, and Global Hardness/Softness

The calculation of quantum chemical descriptors such as electronegativity, chemical potential, and global hardness/softness, which provide insights into the reactivity of a molecule, has not been performed for this compound in any available study.

Biological and Pharmacological Activities of 2 Amino 4 Fluoropyridin 3 Ol and Its Analogs

Antimicrobial and Antifungal Efficacy

While direct studies on 2-Amino-4-fluoropyridin-3-ol are lacking, research on its analogs, such as other halogenated pyridinols and fluorinated pyridines, indicates that this class of compounds possesses notable antimicrobial and antifungal properties.

In Vitro Susceptibility Profiles against Bacterial Strains

The antimicrobial potential of pyridine (B92270) derivatives is a subject of ongoing research. Studies on compounds structurally related to this compound have shown efficacy against a range of bacterial pathogens.

For instance, derivatives of 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their in-vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net A series of Schiff bases derived from 2-amino-4-chloropyridine exhibited modest to significant activity against strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netresearchgate.net Similarly, novel derivatives of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide were assessed for their in vitro activity against two Gram-positive and two Gram-negative bacterial species, with some compounds showing potential antimicrobial effects. researchgate.net

The introduction of fluorine and other halogens into the pyridine ring is often explored to enhance biological activity. For example, 4-Chloro-5-fluoropyridin-3-ol has been investigated for its antimicrobial properties against various bacterial strains, with some studies indicating significant activity against drug-resistant strains. Another related compound, 2-Bromo-5-fluoropyridin-3-ol , is also noted for its potential in synthesizing agents against infectious diseases. The antibacterial activity of robenidine, an aminopyridine derivative, was found to be effective against Acinetobacter baumannii and was enhanced against other Gram-negative pathogens when combined with membrane permeabilizers. nih.gov

In Vitro Effectiveness against Fungal Pathogens

The antifungal activity of aminopyridine analogs is also an area of active investigation. Derivatives of 2-amino-4-chloropyridine have shown varying degrees of effectiveness against fungal pathogens like Penicillium expansum and Aspergillus flavus. researchgate.netresearchgate.net

Research on other heterocyclic structures containing the aminopyridine moiety supports this potential. For example, some N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide derivatives showed good antifungal activity against Aspergillus niger and Penicillium spinulosum. researchgate.net The antifungal potential is often linked to the specific substitutions on the pyridine ring. Studies on pyrimidine (B1678525) analogs, which share structural similarities, have also shown that compounds like carmofur (B1668449) possess inhibitory activity against various human-pathogenic fungi and can act synergistically with other antifungal drugs. nih.gov

Structure-Activity Relationship (SAR) Studies in Antimicrobial Contexts

Structure-activity relationship (SAR) studies on aminopyridine analogs provide insights into how chemical modifications influence antimicrobial efficacy. For derivatives of 2-amino-4-chloropyridine, the presence of electron-withdrawing groups on an attached phenyl ring was found to enhance potency against microbial strains. researchgate.netresearchgate.net

In a series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives , the type of substituent on the phenylthiourea (B91264) benzene (B151609) ring was crucial for antifungal activity. researchgate.net The presence and position of halogen atoms, such as fluorine and chlorine, on the pyridine ring are known to modulate the electronic properties, lipophilicity, and binding affinity of the molecule to its biological target, thereby affecting its antimicrobial spectrum and potency.

Anticancer and Antiproliferative Potentials

The pyridine nucleus is a common scaffold in many anticancer drugs, and various aminopyridine derivatives have been evaluated for their antiproliferative activities. ekb.eg

Evaluation against Human Cancer Cell Lines

While no specific data exists for this compound, its analogs have shown promise in preclinical cancer studies. For instance, aminopyridinol-sorafenib hybrids have been synthesized and tested against hepatocellular carcinoma cell lines like HepG2, Hep3B, and Huh7. nih.govtandfonline.com One hybrid compound demonstrated anti-proliferative activity comparable to the established drug sorafenib (B1663141) but with lower cytotoxicity in normal cell lines. nih.govtandfonline.com

Podophyllum derivatives containing a 2-amino-3-fluoropyridine moiety have shown enhanced cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), when compared to analogs with a chlorine atom. osti.gov Furthermore, fluorinated 1,5-benzothiazepine (B1259763) derivatives have demonstrated good activity against lung (A549), breast (MCF-7), liver (HEPG2), and prostate (PC-3) cancer cell lines. shd-pub.org.rs Amino acid conjugates of aminopyridine have also been evaluated against ovarian cancer cell lines (A2780 and A2780CISR), with some derivatives showing potential as lead compounds for developing new anticancer drugs. nih.gov

Interactive Table of Anticancer Activity for Selected Pyridine Analogs (Note: This table presents data for analogs, not for this compound)

| Compound Class | Cancer Cell Line(s) | Observed Activity |

|---|---|---|

| Aminopyridinol-sorafenib hybrid | HepG2, Hep3B, Huh7 | Anti-proliferative activity slightly lower than sorafenib. |

| Podophyllum-2-amino-3-fluoropyridine derivative | HeLa, A549, MCF-7 | Potent cytotoxicity. |

| Fluorinated 1,5-benzothiazepine derivative | A549, MCF-7, HEPG2, PC-3 | Good activity with GI50 <10 µg/ml. |

Investigations into Potential Mechanism of Action

For some aminopyridinol derivatives, the anticancer activity is linked to the inhibition of specific signaling pathways. For example, a 6-amino-2,4,5-trimethylpyridin-3-ol analog, BJ-1108, was found to inhibit angiogenesis and tumor growth by suppressing the PI3K/NOX pathway. plos.org The anticancer effect of sorafenib and its aminopyridinol hybrids is associated with the inhibition of multiple receptor tyrosine kinases, including VEGFR-2, which is crucial for angiogenesis. nih.gov Other pyrimidine derivatives have been shown to induce apoptosis by arresting the cell cycle at the G2/M phase and modulating the expression of apoptosis-related proteins like Bax and Bcl-2. nih.gov The general strategy often involves designing these molecules to target kinases or other proteins that are critical for cancer cell proliferation and survival. nih.govsavemyexams.com

Enzyme Inhibition and Modulatory Effects

The introduction of fluorine into the aminopyridine structure can significantly influence its electronic properties, binding affinities, and metabolic stability, making these compounds attractive candidates for enzyme inhibition.

DNA Methyltransferase (DNMT) Inhibition

DNA methyltransferases (DNMTs) are crucial enzymes in epigenetic regulation, and their aberrant activity is a hallmark of various cancers. scirp.orgmdpi.com The inhibition of DNMTs can lead to the re-expression of tumor suppressor genes, making DNMT inhibitors a promising class of anticancer agents. frontiersin.orgnih.gov While direct studies on this compound are limited, the broader class of 2-aminopyridine (B139424) derivatives has been investigated for this purpose.

Non-nucleoside inhibitors of DNMTs are of particular interest due to their potential for improved stability and reduced toxicity compared to traditional nucleoside analogs. nih.govnih.gov Research into various non-nucleoside small molecules has identified compounds that can inhibit DNMT activity. nih.gov For instance, certain 2-aminopyridine derivatives have been explored as potential c-Met kinase inhibitors, which are also relevant in cancer therapy. nih.gov The structural similarities between the ATP-binding sites of kinases and the S-adenosyl-L-methionine (SAM) binding site of DNMTs suggest a potential for cross-reactivity or the rational design of dual inhibitors.

Furthermore, the development of pyrimidine derivatives, which share structural similarities with the pyridine core, has shown promise. For example, 5-fluoro-2′-deoxycytidine was designed to have greater stability and inhibits DNA methylation by integrating into DNA sequences. frontiersin.org This highlights the potential of incorporating a fluorine atom into heterocyclic rings to enhance inhibitory activity against DNMTs.

Table 1: Examples of Aminopyridine and Analog Inhibitors of Epigenetic Modifiers

| Compound Class | Target | Relevance | Reference |

| 2-Aminopyridine Derivatives | c-Met Kinase | Cancer Therapy | nih.gov |

| Pyrimidine Derivatives | DNMT | Cancer Therapy | frontiersin.org |

| Non-nucleoside Small Molecules | DNMT | Cancer Therapy | nih.gov |

ATP Synthase Inhibition

ATP synthase is a vital enzyme responsible for producing the majority of cellular ATP. Its inhibition can have profound effects on cellular metabolism and is a target for various therapeutic areas, including infectious diseases and cancer. nih.govmedchemexpress.com The imidazo[1,2-a]pyridine (B132010) scaffold, an analog of aminopyridines, has been identified as a potent inhibitor of mycobacterial ATP synthesis. researchgate.net

Research has led to the discovery of imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA) that exhibit nanomolar potencies in ATP-synthesis inhibition assays in Mycobacterium tuberculosis. researchgate.net These findings underscore the potential of pyridine-based scaffolds in targeting ATP synthase. While direct evidence for this compound is not available, the activity of its analogs suggests that this chemical space is fertile ground for the discovery of novel ATP synthase inhibitors.

In the context of cancer, some quinoline (B57606) derivatives, which also contain a nitrogen-containing heterocyclic ring, have been shown to act as ATP synthase inhibitors. nih.govresearchgate.net A study on novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives demonstrated that these compounds have significant binding to ATP synthase, suggesting a plausible mode of action as inhibitors. nih.govresearchgate.net

Table 2: ATP Synthase Inhibition by Pyridine Analogs

| Compound Series | Target Organism/Cell Line | Key Findings | Reference |

| Imidazo[1,2-a]pyridine ethers (IPE) | Mycobacterium tuberculosis | Nanomolar potency in ATP-synthesis inhibition. | researchgate.net |

| Squaramides (SQA) | Mycobacterium tuberculosis | Identified ATP synthase as the molecular target through resistant mutants. | researchgate.net |

| Quinoline Derivatives | N/A (In silico) | Significant binding to ATP synthase in docking studies. | nih.govresearchgate.net |

Other Relevant Enzyme Systems

The 2-aminopyridine scaffold is a versatile pharmacophore that has been shown to inhibit a variety of other enzyme systems. For example, 2-aminopyridine derivatives have been characterized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. nih.gov The introduction of specific side chains and aromatic linkers to the 2-aminopyridine core has led to inhibitors with high selectivity over other NOS isoforms. nih.gov

Additionally, aminopyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), a protein involved in signal transduction pathways that are often dysregulated in hematologic malignancies. spandidos-publications.com The compound KRC-180, an aminopyridine derivative, was found to directly inhibit JAK2 and its downstream signaling molecules. spandidos-publications.com Furthermore, certain 2-aminopyridine analogs have been identified as dual inhibitors of the glyoxylate (B1226380) shunt enzymes, isocitrate lyase (ICL) and malate (B86768) synthase (MS), in Pseudomonas aeruginosa, suggesting their potential as antibacterial agents. mdpi.com

Broader Therapeutic Relevance of Fluorinated Aminopyridine Scaffolds

The unique properties conferred by the fluorine atom and the aminopyridine core extend their therapeutic relevance beyond enzyme inhibition to the modulation of ion channels and transporters.

Applications in URAT-1 Inhibition

Urate transporter 1 (URAT-1) is a key protein in the kidneys responsible for the reabsorption of uric acid. Its inhibition is a primary strategy for the treatment of hyperuricemia and gout. While specific data for this compound is lacking, the broader class of heterocyclic compounds, including those with fluorine substitutions, has been explored for URAT-1 inhibition. The development of selective URAT-1 inhibitors is an active area of research, aiming to provide more effective and better-tolerated treatments for gout.

Central Nervous System Disorder Therapeutics

Fluorinated aminopyridine scaffolds have shown significant promise in the treatment of central nervous system (CNS) disorders, particularly those involving demyelination, such as multiple sclerosis. The parent compound, 4-aminopyridine (B3432731), is a potassium channel blocker that can improve neuronal conduction in demyelinated axons.

Fluorinated derivatives of 4-aminopyridine have been developed and investigated for both therapeutic and diagnostic purposes. The introduction of fluorine can modify the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy and safety profiles. Furthermore, the use of fluorine-18 (B77423), a positron-emitting isotope, allows for the development of PET imaging agents to visualize areas of demyelination in the brain.

Research has also focused on 2-aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS), which is linked to various neurodegenerative diseases like Parkinson's and Alzheimer's disease. The development of potent and selective nNOS inhibitors with good cell permeability is a key objective in this field.

Tyrosine Kinase and PI3K Pathway Modulation

Tyrosine kinases are a class of enzymes that play a crucial role in signal transduction pathways that govern cell growth, differentiation, and proliferation. wikipedia.org These enzymes function by transferring a phosphate (B84403) group from ATP to a tyrosine residue on a protein substrate, thereby activating it. wikipedia.orgnih.gov The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a vital downstream cascade often initiated by receptor tyrosine kinases (RTKs). nih.govwikipedia.org This pathway is central to promoting cell survival and growth, and its aberrant activation is a frequent occurrence in various human cancers. nih.govwikipedia.org Consequently, both tyrosine kinases and the PI3K pathway are significant targets for anticancer drug development. wikipedia.orgnih.gov

The aminopyridine scaffold, a core feature of this compound, is present in numerous compounds designed as kinase inhibitors. Analogs such as aminopyridinol and aminopyrimidinol derivatives have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a type of receptor tyrosine kinase. nih.gov Research indicates that substitutions on the pyridine or pyrimidine ring are critical for inhibitory activity. nih.gov For instance, studies on a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives showed that the presence of a fluorine atom on an associated dimethoxyphenyl ring could contribute to higher FGFR4 activity and selectivity. nih.gov

Another analog, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective inhibitor of the Met kinase superfamily, another group of receptor tyrosine kinases. rcsb.org The activation of RTKs such as EGFR, c-MET, and FGFR can influence a cell's sensitivity to PI3K inhibitors, underscoring the intricate crosstalk between these signaling pathways. thno.org

| Compound Class | Target Kinase | Key Research Finding | Source |

|---|---|---|---|

| Aminotrimethylpyridinol Derivatives | FGFR4 | Fluorine substitution on an associated phenyl ring may enhance inhibitory activity and selectivity. nih.gov | nih.gov |

| Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) carboxamides | Met Kinase Superfamily | Identified as potent and selective orally efficacious inhibitors. rcsb.org | rcsb.org |

Aldosterone (B195564) Synthase Inhibition

Aldosterone synthase (CYP11B2) is the key enzyme responsible for the final step of aldosterone production in the adrenal glands. nih.gov Aldosterone plays a critical role in regulating blood pressure and electrolyte balance, and its overproduction can lead to hypertension and contribute to cardiovascular and kidney disease. nih.govnephjc.com Consequently, inhibiting aldosterone synthase is a therapeutic strategy for managing hypertension and related conditions. nih.gov A significant challenge in developing inhibitors is achieving high selectivity for CYP11B2 over CYP11B1, the enzyme required for cortisol synthesis, which shares 93% homology. nih.govnephjc.com

While direct studies on this compound as an aldosterone synthase inhibitor are not prominent in the literature, the development of selective inhibitors is an active area of research. Several aldosterone synthase inhibitors (ASIs) have been investigated in clinical trials, demonstrating the viability of this approach. For example, the ASI LCI699 was shown to effectively lower plasma aldosterone concentrations. europeanreview.orgnih.gov In a comparative study, LCI699 markedly decreased plasma aldosterone by 75%, whereas the mineralocorticoid receptor antagonist eplerenone (B1671536) led to an 89% increase in aldosterone levels. nih.gov Other investigational ASIs include Baxdrostat (RO6836191) and BI 690517, which have shown promise in reducing aldosterone levels and blood pressure in patients with uncontrolled or resistant hypertension. nih.govnephjc.commedicom-publishers.com

| Inhibitor | Primary Effect | Key Clinical Finding | Source |

|---|---|---|---|

| LCI699 | Aldosterone Synthase Inhibition | Decreased plasma aldosterone concentration by 75% in patients with primary aldosteronism. nih.gov | nih.gov |

| Baxdrostat (RO6836191) | Selective Aldosterone Synthase Inhibition | Significantly lowered blood pressure in patients with treatment-resistant hypertension. nih.gov | nih.gov |

| BI 690517 | Aldosterone Synthase Inhibition | Reduced urine albumin to creatinine (B1669602) ratio (UACR) in patients with chronic kidney disease, both alone and with empagliflozin. medicom-publishers.com | medicom-publishers.com |

| Lorundrostat | Aldosterone Synthase Inhibition | Significantly lowered blood pressure in patients with uncontrolled hypertension. nih.gov | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein. researchgate.net This method is instrumental in structure-based drug design for understanding and optimizing ligand-protein interactions.

Prediction of Preferred Binding Orientations and Affinities

Docking simulations predict the most stable conformation of a ligand within a protein's binding pocket, referred to as the preferred binding orientation. researchgate.net The simulation also calculates a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

For analogs of this compound, docking studies have been crucial. In the development of FGFR4 inhibitors, covalent docking was performed on aminopyridine and aminopyrimidine derivatives to understand the effects of different chemical substitutions on activity. nih.gov In other studies involving different pyrimidine derivatives, docking analyses predicted binding energies with target proteins, providing a quantitative measure of affinity. nih.gov For example, docking of certain pyrimidine derivatives against the human cyclin-dependent kinase-2 protein yielded binding energies as low as -7.9 kcal/mol. nih.gov

Identification of Critical Amino Acid Residue Interactions

A key outcome of molecular docking is the detailed visualization of interactions between the ligand and specific amino acid residues in the protein's active site. researchgate.net These interactions, which stabilize the ligand-protein complex, can include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-stacking. ebi.ac.uk

The incorporation of fluorine into amino acid analogs can significantly alter properties like hydrophobicity and side-chain conformation, thereby impacting protein stability and interactions. rsc.org In docking studies of aminopyridine-based FGFR4 inhibitors, the analysis aimed to clarify how fluorine and methyl group substitutions influenced the interactions within the kinase's active site, thereby affecting activity and selectivity. nih.gov By identifying these critical interactions, researchers can rationally design new analogs with improved potency and specificity.

Advanced Applications and Emerging Research Frontiers

Applications in Radiochemistry: Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial in disease diagnosis and therapy assessment. The use of fluorine-18 (B77423) (¹⁸F), with its favorable decay characteristics, is predominant in the synthesis of PET tracers. While direct radiosynthesis of [¹⁸F]2-Amino-4-fluoropyridin-3-ol is not extensively documented, the methodologies for producing ¹⁸F-labeled aminopyridine derivatives provide a clear pathway for its potential development as a PET tracer.

Novel radiopharmaceuticals, including ¹⁸F-labeled amino acids and their analogues, have demonstrated significant promise in preclinical and clinical studies for tumor imaging by targeting the altered metabolic states of neoplasms. For instance, fluorinated analogues of α-aminoisobutyric acid, such as 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP), have been successfully synthesized and evaluated for detecting intracranial neoplasms. nih.gov The radiosynthesis of these compounds often involves no-carrier-added nucleophilic substitution on suitable precursors, achieving high radiochemical yields and purity. nih.gov

The general strategy for producing reactive [¹⁸F]fluoride for labeling involves the proton irradiation of [¹⁸O]H₂O, followed by trapping the resulting [¹⁸F]fluoride on an anion-exchange resin. researchgate.net The development of ¹⁸F-labeled reagents, such as [¹⁸F]fluoropyridine-based maleimides, allows for the selective conjugation to peptides and proteins, offering a versatile approach for creating new radiopharmaceuticals. acs.org These established protocols for introducing ¹⁸F onto pyridine (B92270) rings suggest that the synthesis of [¹⁸F]this compound is a feasible and promising avenue for developing novel PET imaging agents.

Table 1: Examples of ¹⁸F-Labeled Compounds for PET Imaging

| Compound Name | Application | Key Findings | Reference |

| 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) | Tumor Imaging | High tumor vs. normal brain radioactivity ratio (36:1 at 60 min post-injection). nih.gov | nih.gov |

| [¹⁸F]Fluoropyridine-based maleimide (B117702) reagent | Labeling of peptides and proteins | Efficient conjugation with thiol groups for creating targeted radiopharmaceuticals. acs.org | acs.org |

Chemical Biology Tools: DNA-Protein Crosslink Technology

The study of DNA-protein interactions is fundamental to understanding cellular processes like replication, transcription, and repair. DNA-protein crosslinks (DPCs) are covalent adducts between DNA and proteins that can be induced by various agents and are also formed as intermediates in enzymatic reactions. frontiersin.org The specific and efficient formation of DPCs is a valuable tool for mapping these critical interactions.

A significant application of aminofluoropyridine derivatives has been demonstrated in the field of DNA-protein crosslink technology. Specifically, a C-nucleoside analogue of 2-amino-4-fluoropyridine (B1287999) has been synthesized and incorporated into oligodeoxynucleotides. nih.gov This modified oligonucleotide can then be used to probe the interactions with DNA-modifying enzymes, such as DNA cytosine-5-methyltransferase (DNMT). nih.gov

The underlying chemistry involves a nucleophilic aromatic substitution (SNAr) reaction where a cysteine residue in the active site of the enzyme attacks the fluorinated pyridine ring, leading to the formation of a stable covalent crosslink. nih.gov This technology allows for the precise identification of amino acid residues at the DNA-protein interface. The synthesis of the necessary 2-amino-4-fluoropyridine-C-nucleoside phosphoramidite (B1245037) is achieved through a multi-step process involving cross-coupling and phosphitylation, making it compatible with standard solid-phase oligonucleotide synthesis. nih.gov

Table 2: Application of 2-Amino-4-fluoropyridine Derivative in DNA-Protein Crosslinking

| Derivative | Target | Mechanism | Significance | Reference |

| 2-amino-4-fluoropyridine-C-nucleoside | DNA cytosine-5-methyltransferase (DNMT) | Nucleophilic aromatic substitution by a cysteine residue. nih.gov | Enables site-specific crosslinking to map DNA-protein interactions. nih.gov | nih.gov |

Development of Fluorescent Sensors and Probes

Fluorescent small molecules are indispensable tools in biological sciences for the detection and imaging of various analytes. sciforum.net Aminopyridine derivatives are known to exhibit interesting photophysical properties, making them attractive scaffolds for the development of fluorescent probes. nih.gov The fluorescence of these compounds can be sensitive to their local environment, such as solvent polarity, and can be modulated by chemical modifications. sciforum.netnih.gov

While specific studies on the fluorescent properties of this compound are limited, the general characteristics of aminopyridines suggest its potential in this area. For example, some 2-aminopyridine (B139424) derivatives display significant fluorescence with high quantum yields. nih.gov The introduction of different substituents on the amino group or the pyridine ring can tune the emission wavelength and sensitivity of the probe. nih.gov

The development of "click-and-probing" strategies, where a fluorescent signal is turned on upon a specific bioorthogonal reaction, has enhanced the utility of fluorescent probes by reducing background noise. nih.gov An aminopyridine scaffold containing a reactive group like an azide (B81097) can be designed to be non-fluorescent initially and become highly fluorescent after reacting with a target molecule. nih.gov Given its structure, this compound could be functionalized to create such "smart" probes for the selective detection of biomolecules.

Table 3: Photophysical Properties of Selected Aminopyridine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (t-butyl on amine) | 390 | 480 | 0.34 | nih.gov |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl on amine) | 390 | 480 | 0.44 | nih.gov |

Coordination Chemistry and Ligand Design

The presence of both an amino and a hydroxyl group on the pyridine ring makes this compound a potentially versatile ligand for coordinating with metal ions. The field of coordination chemistry explores the synthesis, structure, and properties of metal-ligand complexes, which have applications in areas like catalysis and materials science.

Synthesis of Metal Complexes with Aminopyridinol Ligands

The synthesis of metal complexes with ligands containing both amino and hydroxyl functionalities on a pyridine or similar aromatic ring is well-established. These ligands can act as bidentate or polydentate chelators, forming stable complexes with a variety of transition metals. nih.govresearchgate.net The coordination can occur through the nitrogen of the pyridine ring and the deprotonated hydroxyl group, and potentially the amino group, leading to the formation of five- or six-membered chelate rings. The synthesis of such complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.comrdd.edu.iq The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. dicp.ac.cn

Magnetic Behavior and Topological Analysis of Metal-Ligand Complexes

The magnetic properties of coordination compounds are of great interest for the development of molecular magnets and other advanced materials. researchgate.netlucp.net The magnetic behavior of a metal complex is determined by the number of unpaired electrons on the metal center and the interactions between these electrons, which can be influenced by the ligand field. libretexts.org The study of magnetic susceptibility as a function of temperature can reveal whether the interactions between metal centers in polynuclear complexes are ferromagnetic or antiferromagnetic. researchgate.net

Topological analysis is a powerful tool for describing and classifying the structures of metal-organic frameworks (MOFs) and other extended coordination networks. berkeley.edu It simplifies complex crystal structures into underlying nets, allowing for a better understanding of their connectivity and properties. d-nb.info This approach can be used to rationalize the self-assembly of metal ions and organic linkers into ordered three-dimensional arrays. scispace.com

Utility as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govroutledge.com Chiral ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a catalytic reaction. dicp.ac.cnrsc.org Ligands derived from readily available chiral sources, such as amino acids, are particularly valuable. rsc.org

Pyridine-based chiral ligands, such as pyridine-oxazolines, have emerged as a privileged class of ligands for a wide range of asymmetric transformations. rsc.org The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity. Given that this compound is a chiral molecule (if the substituents are not in a plane of symmetry), it has the potential to be resolved into its enantiomers and utilized as a chiral ligand in asymmetric catalysis, although specific applications have yet to be reported.

Potential in Advanced Materials Development

The unique structural characteristics of this compound, featuring a fluorinated pyridine ring functionalized with both an amino and a hydroxyl group, position it as a promising candidate for the development of advanced materials. While direct research on this specific compound in materials science is still emerging, the known applications of similarly structured pyridine derivatives provide a strong indication of its potential in several cutting-edge fields.

The inherent properties of the fluorinated pyridine core, such as thermal stability and specific electronic characteristics, combined with the reactive nature of the amino and hydroxyl substituents, make it a versatile building block. These functional groups can act as sites for polymerization or as ligands for coordinating with metal ions, opening up avenues for the creation of novel polymers and coordination complexes with tailored properties.

One area of significant potential lies in the synthesis of functional materials with specific electronic or optical properties. For instance, a related compound, 2-Amino-5-bromo-4-fluoropyridin-3-ol, is recognized as a valuable building block for such advanced materials due to its heterocyclic nature. The strategic placement of the fluorine atom and the amino and hydroxyl groups on the pyridine ring of this compound could be leveraged to fine-tune the electronic and photophysical properties of resulting materials, making them suitable for applications in optoelectronics.

Furthermore, the development of fluorinated polyimides containing pyridine moieties has demonstrated the advantages of incorporating such structures into high-performance polymers. These materials exhibit good thermal stability, with glass transition temperatures (Tg) ranging from 202.1°C to 219.7°C and decomposition temperatures (at 10% mass loss) between 537.0°C and 572.8°C. researchgate.net This suggests that this compound could serve as a monomer in the synthesis of novel polyimides or other polymers, imparting enhanced thermal resistance and specific optical properties.

The presence of both a hydroxyl and an amino group also suggests the potential for this compound to act as a bidentate or bridging ligand in the formation of metal-organic frameworks (MOFs) or other coordination polymers. A supplier of fine chemicals categorizes this compound under its material science products, which include MOF ligands and materials for organic light-emitting diodes (OLEDs), further pointing to its potential in these applications. bldpharm.com The ability to form stable complexes with metal ions is a key characteristic for creating materials with applications in catalysis, gas storage, and sensing.

The enhanced reactivity of fluorinated pyridines in nucleophilic aromatic substitution reactions is another important aspect. For example, 2-Fluoropyridin-4-ol reacts significantly faster than its chloro analog, making it a highly useful intermediate in organic synthesis. This enhanced reactivity could be beneficial in the synthesis of complex material precursors.

While comprehensive experimental data on the material properties of this compound are not yet widely available, the properties of related fluorinated pyridine derivatives offer valuable insights into its potential.

Table of Properties for Related Fluorinated Pyridine Derivatives:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Application | Reference |

| 2-Amino-4-fluoropyridine | C₅H₅FN₂ | 112.10 | Intermediate for synthesis | nih.gov |

| 2-Amino-5-bromo-4-fluoropyridin-3-ol | C₅H₄BrFN₂O | 209.00 | Building block for functional materials | |

| Fluorinated poly(pyridine-imide) | - | - | Good thermal stability (Tg: 202.1-219.7°C) | researchgate.net |

| 2-Fluoropyridin-4-ol | C₅H₄FNO | 113.09 | Enhanced reactivity in SNAr |

The exploration of this compound in materials science is a promising frontier. Its multifunctional nature, combining the attributes of a fluorinated heterocycle with reactive functional groups, suggests a wide range of possibilities for creating novel materials with advanced properties for electronic, optical, and structural applications. Further research into the synthesis and characterization of polymers and metal complexes derived from this compound is warranted to fully unlock its potential.

Conclusion and Future Perspectives in 2 Amino 4 Fluoropyridin 3 Ol Research

Synthesis of Current Research Achievements and Knowledge Gaps

Research into pyridinols and pyridinamines has highlighted their importance as intermediates in the chemical and pharmaceutical industries. These compounds serve as building blocks for a wide array of products, from pharmaceuticals to specialized polymers. The application of biocatalysts, such as whole cells of Burkholderia sp. MAK1, has shown promise in the regioselective hydroxylation of various pyridine (B92270) derivatives, offering an efficient and environmentally friendly alternative to traditional chemical synthesis methods. researchgate.net Specifically, this biocatalyst has demonstrated the ability to convert different pyridin-2-amines into their 5-hydroxy derivatives. researchgate.net

However, a significant knowledge gap exists concerning the specific enzymatic pathways and the full substrate scope of these biocatalytic systems, particularly for fluorinated pyridinols like 2-amino-4-fluoropyridin-3-ol. While the hydroxylation of some aminopyridines has been achieved, the influence of a fluorine substituent at the 4-position on the efficiency and regioselectivity of these enzymatic reactions remains largely unexplored. researchgate.netnih.gov Further research is needed to elucidate the metabolic pathways and to engineer more robust and versatile biocatalysts for the synthesis of a broader range of fluorinated pyridinol derivatives.

Unexplored Reactivity Profiles and Novel Synthetic Opportunities

The unique substitution pattern of this compound, featuring amino, fluoro, and hydroxyl groups, suggests a rich and largely unexplored reactivity profile. The fluorine atom at the C4 position significantly influences the electron distribution within the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution. This heightened reactivity, compared to non-fluorinated or chloro-substituted analogs, opens up avenues for the introduction of a wide variety of functional groups at this position.

Future synthetic efforts could focus on exploiting this enhanced reactivity. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, could be employed to introduce diverse aryl, heteroaryl, alkyl, and alkynyl moieties at the 4-position. These reactions would allow for the creation of extensive libraries of novel 2-amino-3-hydroxypyridine (B21099) derivatives with tailored electronic and steric properties. Furthermore, the development of one-pot, multicomponent reactions involving this compound as a key building block could provide rapid and efficient access to complex heterocyclic systems. researchgate.net Investigating domino reactions that leverage the inherent reactivity of the different functional groups would also be a fruitful area of research. researchgate.netacs.org

Rational Design and Discovery of Next-Generation Biologically Active Agents

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore found in numerous biologically active compounds. researchgate.net The introduction of fluorine and a hydroxyl group in this compound can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net These modifications make this scaffold particularly attractive for the rational design of new therapeutic agents.

Future research should focus on a structure-based drug design approach to develop potent and selective inhibitors of various enzymes and receptors implicated in disease. For example, derivatives of this scaffold could be designed as kinase inhibitors, a class of drugs that has shown significant success in cancer therapy. nih.govnih.gov The amino and hydroxyl groups can participate in key hydrogen bonding interactions within the active sites of target proteins, while the fluorine atom can enhance binding affinity and metabolic stability. By combining computational modeling with synthetic chemistry, it will be possible to design and synthesize novel this compound derivatives with optimized pharmacological profiles for a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

To fully unlock the potential of this compound and its derivatives, a multidisciplinary research approach is essential. ncsu.eduopen.edu This involves the integration of expertise from various fields, including synthetic organic chemistry, medicinal chemistry, computational chemistry, biochemistry, and materials science. researchgate.netpolicycommons.net

Such a collaborative effort would enable a comprehensive understanding of the structure-property relationships of these compounds. For instance, synthetic chemists can develop novel and efficient routes to a diverse range of derivatives. researchgate.net Computational chemists can use molecular modeling and simulation techniques to predict the binding modes and affinities of these compounds with biological targets, guiding the design of more potent and selective molecules. mdpi.com Biochemists and pharmacologists can then evaluate the biological activity of these compounds in vitro and in vivo, elucidating their mechanisms of action. acs.org Furthermore, materials scientists can explore the potential of these fluorinated pyridinols in the development of novel functional materials, such as organic light-emitting diodes (OLEDs) or sensors, leveraging the unique photophysical properties that can arise from the fluorinated pyridine core. researchgate.netnih.gov This synergistic approach will accelerate the discovery and development of next-generation drugs and materials based on the this compound scaffold. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.